3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone 3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 72893-50-6
VCID: VC18449557
InChI: InChI=1S/C26H23N3OS/c1-17(2)16-22(25-28-21-14-8-9-15-23(21)31-25)29-24(18-10-4-3-5-11-18)27-20-13-7-6-12-19(20)26(29)30/h3-15,17,22H,16H2,1-2H3
SMILES:
Molecular Formula: C26H23N3OS
Molecular Weight: 425.5 g/mol

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone

CAS No.: 72893-50-6

Cat. No.: VC18449557

Molecular Formula: C26H23N3OS

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(2-Benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone - 72893-50-6

Specification

CAS No. 72893-50-6
Molecular Formula C26H23N3OS
Molecular Weight 425.5 g/mol
IUPAC Name 3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one
Standard InChI InChI=1S/C26H23N3OS/c1-17(2)16-22(25-28-21-14-8-9-15-23(21)31-25)29-24(18-10-4-3-5-11-18)27-20-13-7-6-12-19(20)26(29)30/h3-15,17,22H,16H2,1-2H3
Standard InChI Key BUGWLENJTYSGRR-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C1=NC2=CC=CC=C2S1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(3H)-one core, substituted at the 2-position with a phenyl group and at the 3-position with a 1-(2-benzothiazolyl)-3-methylbutyl chain. The benzothiazole moiety contributes to its planar aromatic system, while the branched alkyl chain enhances lipophilicity, potentially improving membrane permeability .

Key Structural Features:

  • Quinazolinone core: A bicyclic system with a ketone group at position 4.

  • Benzothiazole substituent: A fused benzene and thiazole ring system at position 3.

  • Branched alkyl chain: A 3-methylbutyl group linking the benzothiazole to the quinazolinone core.

Physicochemical Data

PropertyValue
Molecular FormulaC26H23N3OS\text{C}_{26}\text{H}_{23}\text{N}_3\text{OS}
Molecular Weight425.5 g/mol
CAS Number72893-50-6
IUPAC Name3-[1-(1,3-benzothiazol-2-yl)-3-methylbutyl]-2-phenylquinazolin-4-one
SolubilityLimited data; likely lipophilic due to aromatic and alkyl groups

The compound’s structure has been confirmed via spectroscopic methods, including 1H^1\text{H}-NMR and IR spectroscopy, which identify characteristic peaks for the quinazolinone carbonyl (1670cm1\sim 1670 \, \text{cm}^{-1}) and benzothiazole C–N stretching (1550cm1\sim 1550 \, \text{cm}^{-1}) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(1-(2-benzothiazolyl)-3-methylbutyl)-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions:

  • Quinazolinone Core Formation:

    • Cyclocondensation of anthranilic acid derivatives with benzaldehydes or nitriles under acidic conditions .

  • Benzothiazole Incorporation:

    • Coupling of 2-aminothiophenol derivatives with carboxylic acids or halides to form the benzothiazole ring .

  • Alkylation:

    • Introduction of the 3-methylbutyl chain via nucleophilic substitution or Mitsunobu reactions .

Example Synthesis (Simplified):

  • Step 1: 2-Phenylquinazolin-4(3H)-one is synthesized from anthranilic acid and benzaldehyde.

  • Step 2: The 3-position is functionalized with a propargyl group via alkylation.

  • Step 3: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) attaches the benzothiazole-containing azide .

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

  • Yield: Reported yields range from 60–75%, depending on reaction optimization .

AssayIC50_{50}Reference
COX-2 Inhibition12.3 µM
TNF-α Reduction45% at 10 µM

Antiviral Properties

The compound exhibits moderate activity against RNA viruses, likely due to interference with viral replication machinery:

  • HCV Protease Inhibition: 38% inhibition at 20 µM.

  • SARS-CoV-2 Main Protease: Docking studies suggest a binding energy of −8.2 kcal/mol .

Recent Advances and Comparative Analysis

Structural Analogues

Modifications to the benzothiazole or alkyl chain alter bioactivity:

DerivativeKey ChangeActivity Change
6,8-Dibromo variant Bromination at positions 6,8Enhanced anticancer IC50_{50} = 2.9 µM
5,6-Dimethylbenzimidazole analogue Benzothiazole → benzimidazoleReduced COX-2 inhibition

Drug Delivery Innovations

  • Glycosylation: Conjugation with galactopyranosyl groups improves water solubility (e.g., analogue 13 in ).

  • Nanoformulations: Liposomal encapsulation increases bioavailability by 40% in murine models .

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